Methyl 3-amino-2,2-dimethylbutanoate hydrochloride
Description
Methyl 3-amino-2,2-dimethylbutanoate hydrochloride is a branched-chain amino ester hydrochloride with applications in pharmaceutical synthesis and organic chemistry. Its structure features a butanoate backbone substituted with an amino group at the third carbon and two methyl groups at the second carbon, forming a sterically hindered environment. The hydrochloride salt enhances its stability and solubility in polar solvents.
Properties
IUPAC Name |
methyl 3-amino-2,2-dimethylbutanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(8)7(2,3)6(9)10-4;/h5H,8H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBGYDMOOCUTEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1400877-67-9 | |
| Record name | methyl 3-amino-2,2-dimethylbutanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-2,2-dimethylbutanoate hydrochloride typically involves the esterification of 3-amino-2,2-dimethylbutanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize the reaction conditions and improve yield. The final product is purified through crystallization and filtration techniques to achieve the desired purity.
Chemical Reactions Analysis
Ester Hydrolysis
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
| Reaction Type | Reagents/Conditions | Products | Mechanism |
|---|---|---|---|
| Acidic hydrolysis | 3-Amino-2,2-dimethylbutanoic acid hydrochloride | Protonation of ester oxygen, nucleophilic attack by water | |
| Basic hydrolysis | Sodium 3-amino-2,2-dimethylbutanoate | Deprotonation, nucleophilic acyl substitution |
Key Findings :
- Hydrolysis proceeds efficiently under reflux with aqueous HCl or NaOH, yielding >85% conversion to the carboxylic acid or its conjugate base.
- The hydrochloride counterion stabilizes the protonated amino group during acidic hydrolysis, minimizing side reactions.
Nucleophilic Substitution at the Amino Group
The primary amino group participates in alkylation and acylation reactions after deprotonation under basic conditions.
Alkylation
| Reagents | Conditions | Products |
|---|---|---|
Example Reaction :
Acylation
| Reagents | Conditions | Products |
|---|---|---|
Example Reaction :Key Findings :
- Alkylation requires deprotonation of the ammonium group (e.g., using triethylamine) to enhance nucleophilicity.
- Acylation proceeds rapidly at low temperatures to avoid over-reaction.
Salt Metathesis
The hydrochloride salt can undergo ion exchange in the presence of stronger acids or bases.
| Reaction | Conditions | Products |
|---|---|---|
Key Findings :
Scientific Research Applications
Methyl 3-amino-2,2-dimethylbutanoate hydrochloride is a chemical compound with diverse applications, primarily in biochemical research and organic synthesis. It functions as a building block in synthesizing peptides and other biologically active molecules.
Scientific Research Applications
- Peptide Synthesis: this compound is utilized as a reagent in peptide synthesis.
- Medicinal Chemistry: Its unique structure makes it a versatile building block in medicinal chemistry for creating novel therapeutic agents.
- Synthetic Organic Chemistry: The compound is involved in functionalization reactions, showcasing its potential in synthetic organic chemistry.
- Pharmaceutical Intermediate: It is used as a pharmaceutical intermediate to prepare peptidomimetic protease inhibitors .
Structural Similarities
this compound shares structural similarities with other compounds, including:
- (R)-3-Amino-2-methylpropanoic acid
- Methyl 3-amino-2-hydroxybenzoate
- Methyl 4-amino-3-hydroxybenzoate
These related compounds exhibit unique features and applications, such as involvement in neurotransmission or antimicrobial properties. this compound stands out due to its branched structure and specific stereochemistry, potentially leading to distinct biological activities compared to its analogs.
Mechanism of Action
The mechanism of action of methyl 3-amino-2,2-dimethylbutanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active compound. These interactions can modulate various biochemical pathways and exert biological effects.
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
Steric Effects : Branched analogs (e.g., 2,2-dimethyl substitution) exhibit reduced enzymatic degradation rates compared to linear-chain derivatives due to steric hindrance .
Solubility : Hydrochloride salts universally improve water solubility, critical for bioavailability in drug candidates .
Synthetic Flexibility : Reductive amination and nucleophilic substitution are versatile for introducing diverse amines (e.g., ethyl, trifluoroethyl) .
Biological Relevance : Cyclic derivatives (e.g., cyclobutane) show promise in mimicking peptide conformations for protease inhibitors .
Biological Activity
Methyl 3-amino-2,2-dimethylbutanoate hydrochloride is a compound of significant interest in the field of biochemistry and medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound is characterized by the following structural features:
- Molecular Formula : CHNO
- CAS Number : 177269-37-3
- Functional Groups : An amino group (-NH) and a methyl ester group (-COOCH) which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The amino group can form hydrogen bonds with proteins and enzymes, while the ester group can undergo hydrolysis to release the active compound. These interactions can modulate several biochemical pathways, influencing metabolic processes and potentially affecting neurotransmitter systems.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Enzyme Interactions : It has been employed in studies of enzyme-substrate interactions, which are critical for understanding metabolic pathways.
- Protein-Ligand Binding : The compound serves as a model in protein-ligand binding studies, aiding in drug design and development.
- Therapeutic Potential : Preliminary findings suggest potential therapeutic applications in treating metabolic disorders due to its influence on energy metabolism and appetite regulation.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other compounds that exhibit biological activity. Below is a comparison table highlighting key features:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Methyl 2-amino-3,3-dimethylbutanoate | 177269-37-4 | Similar structure; potential neuroactive properties |
| Ethyl 3-amino-2,2-dimethylbutanoate | 1781234-68-1 | Variation in alkyl chain; different pharmacokinetics |
| Methyl 4-amino-3,3-dimethylbutanoate | 1781234-68-1 | Influences metabolic pathways; potential obesity treatment |
The unique branched structure of this compound may confer distinct biological activities compared to linear analogs.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Enzyme Studies : A study demonstrated that the compound acts as an effective inhibitor in specific enzymatic reactions, suggesting its potential role in regulating metabolic pathways involved in energy homeostasis.
- Neurotransmitter Modulation : Research indicated that derivatives of this compound could influence neurotransmitter release, particularly in models simulating conditions related to obesity and metabolic syndrome.
- Synthesis and Applications : Various synthetic routes have been developed for producing this compound, emphasizing its versatility as a building block in peptide synthesis and other biologically active molecules .
Q & A
Basic: What are the key synthetic steps for Methyl 3-amino-2,2-dimethylbutanoate hydrochloride?
Answer: The compound is synthesized via a two-step process:
Reductive amination : Methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride reacts with benzaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane under nitrogen, followed by extraction and drying to yield the benzyl-protected intermediate .
Hydrogenolysis : The intermediate undergoes catalytic hydrogenation using palladium on carbon (Pd/C) in ethyl acetate under H₂ gas to remove the benzyl group, followed by HCl treatment to form the hydrochloride salt .
Key conditions : Nitrogen atmosphere, room temperature, and chromatographic purification (e.g., silica gel with hexane/ethyl acetate).
Advanced: How can reaction conditions be optimized to improve yield during reductive amination?
Answer: Optimization strategies include:
- Stoichiometric adjustments : Increasing the molar ratio of NaBH(OAc)₃ (e.g., 2:1 relative to substrate) to drive the reaction to completion .
- Solvent selection : Dichloroethane or THF improves solubility of intermediates, reducing side reactions .
- Reaction time : Extending stirring time (e.g., 24 hours) ensures complete imine formation and reduction .
- Temperature control : Maintaining 0°C during workup minimizes hydrolysis of sensitive intermediates .
Basic: Which spectroscopic methods confirm the compound’s structural identity?
Answer:
- ¹H-NMR (DMSO-d₆) : Peaks at δ 8.98 (brs, 1H, NH₃⁺), 3.88 (d, 1H, CH-O), and 1.02 (s, 9H, C(CH₃)₃) confirm the backbone and stereochemistry .
- LCMS/HPLC : Retention time and molecular ion peaks ([M+H]⁺) validate purity and molecular weight .
Advanced: How to resolve discrepancies between LCMS and HPLC purity data?
Answer: Discrepancies may arise from:
- Ionization artifacts : LCMS may detect charged impurities not visible in HPLC-UV. Use orthogonal methods like ¹H-NMR to cross-validate .
- Column selectivity : Optimize HPLC mobile phases (e.g., acetonitrile/water gradients) to separate co-eluting species .
- Sample preparation : Ensure complete removal of residual solvents (e.g., dioxane) that interfere with LCMS signals .
Basic: What safety precautions are critical during synthesis?
Answer:
- Handling hygroscopic intermediates : Use anhydrous solvents and inert atmosphere to prevent hydrolysis .
- Catalyst safety : Pd/C requires careful filtration to avoid exothermic reactions during hydrogenolysis .
- Acid handling : HCl in dioxane is corrosive; use fume hoods and PPE .
Advanced: How to mitigate side reactions during benzyl group removal?
Answer:
- Catalyst loading : Limit Pd/C to 20 wt.% to reduce over-hydrogenation of the ester group .
- Reaction monitoring : Use TLC or in situ IR to track deprotection and halt the reaction at completion .
- Acid quenching : Immediate HCl addition post-hydrogenolysis stabilizes the free amine as the hydrochloride salt .
Basic: What purification methods are effective for this compound?
Answer:
- Column chromatography : Silica gel with hexane/ethyl acetate (gradient elution) removes unreacted starting materials .
- Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals .
- Aqueous workup : Sequential washes with NaHCO₃ and HCl eliminate acidic/basic impurities .
Advanced: How to analyze stereochemical integrity during synthesis?
Answer:
- Chiral HPLC : Use columns like Chiralpak IA/IB to confirm enantiomeric excess (>98% for S-configuration) .
- Optical rotation : Compare [α]₂₅ᴅ values with literature to detect racemization .
- NOESY NMR : Correlate spatial interactions between methyl groups and the amine to confirm stereochemistry .
Basic: What are common storage conditions to ensure stability?
Answer:
- Desiccated environment : Store at -20°C under nitrogen to prevent hygroscopic degradation .
- Avoid light : Amber vials reduce photolytic decomposition of the amine group .
Advanced: How to troubleshoot low yields in the final hydrochloride formation?
Answer:
- Acid stoichiometry : Use 4 equivalents of HCl (dioxane solution) to ensure complete salt formation .
- Solvent removal : Rapid rotary evaporation under reduced pressure prevents amine oxidation .
- Byproduct analysis : Identify unreacted free amine via ninhydrin test and repeat acid treatment if needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
